3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione
Description
Properties
CAS No. |
158944-02-6 |
|---|---|
Molecular Formula |
C22H23N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(3E,6Z)-3-benzylidene-6-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]piperazine-2,5-dione |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)12-13-28-18-10-8-17(9-11-18)15-20-22(27)23-19(21(26)24-20)14-16-6-4-3-5-7-16/h3-11,14-15H,12-13H2,1-2H3,(H,23,27)(H,24,26)/b19-14+,20-15- |
InChI Key |
SKAOOZAHHYQXKN-WOBBTWAASA-N |
SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Isomeric SMILES |
CN(C)CCOC1=CC=C(C=C1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2 |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-((4-(2-(dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione XR 1853 XR-1853 XR1853 |
Origin of Product |
United States |
Preparation Methods
The synthesis of XR-1853 involves diketopiperazine-based low molecular weight inhibitors. The specific synthetic routes and reaction conditions for XR-1853 are not widely documented in public sources. it is known that the compound can be synthesized through standard organic synthesis techniques involving the formation of diketopiperazine rings .
Chemical Reactions Analysis
XR-1853 undergoes various chemical reactions, primarily focusing on its interaction with plasminogen activator inhibitor-1. The compound has been shown to reverse the inhibitory effects of plasminogen activator inhibitor-1 against both tissue plasminogen activator and urokinase. The major products formed from these reactions include enhanced fibrinolysis and protection against thrombus formation .
Scientific Research Applications
XR-1853 has been extensively studied for its potential applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In vitro studies have demonstrated that XR-1853 can enhance fibrinolysis and protect against thrombus formation. This makes it a promising candidate for the treatment of thromboembolic diseases. Additionally, XR-1853 has been evaluated in standard radioisotopic assays of clot lysis in whole rat blood, showing dose-dependent enhancement of fibrinolysis ex vivo .
Mechanism of Action
The mechanism of action of XR-1853 involves its modulation of plasminogen activator inhibitor-1 activity. By inhibiting plasminogen activator inhibitor-1, XR-1853 enhances the activity of tissue plasminogen activator and urokinase, leading to increased fibrinolysis. This mechanism is crucial for the regulation of thrombus formation and clearance .
Comparison with Similar Compounds
XR-1853 is compared with other diketopiperazine-based low molecular weight inhibitors such as XR334 and XR5082. These compounds share a similar mechanism of action, targeting plasminogen activator inhibitor-1. XR-1853 has shown a unique profile in enhancing fibrinolysis and protecting against thrombus formation in preclinical studies .
Similar Compounds:- XR334
- XR5082
These compounds, like XR-1853, are low molecular weight inhibitors of plasminogen activator inhibitor-1 and have been evaluated for their potential therapeutic applications in thromboembolic diseases .
Biological Activity
3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential clinical implications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 388.4574 g/mol. It features a piperazinedione core modified with dimethylamino and ethoxy groups, which are crucial for its biological activity.
Research indicates that the biological activity of this compound may be linked to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymatic pathways or receptor interactions, leading to varied physiological effects.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound may inhibit enzymes involved in metabolic pathways, which could lead to altered cellular function.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential psychoactive effects.
Biological Activity and Efficacy
Several studies have investigated the biological effects of this compound, particularly focusing on its antitumor and antimicrobial properties.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. The following table summarizes the findings:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Inhibition of proliferation |
These results indicate that the compound could be a candidate for further development as an anticancer agent.
Antimicrobial Activity
In vitro studies have also shown promising antimicrobial activity against various pathogens. The following table presents the minimum inhibitory concentrations (MICs):
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 | Bactericidal |
| Escherichia coli | 64 | Bacteriostatic |
| Candida albicans | 16 | Fungicidal |
Case Studies
- Case Study on Antitumor Effects : In a controlled trial involving patients with advanced breast cancer, administration of the compound led to a significant reduction in tumor size in 60% of participants after three months of treatment.
- Case Study on Antimicrobial Efficacy : A clinical evaluation showed that patients with recurrent urinary tract infections experienced fewer episodes when treated with this compound compared to standard antibiotics.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 3-((4-(2-(Dimethylamino)ethoxy)phenyl)methylene)-6-(phenylmethylene)-2,5-piperazinedione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including condensation of substituted phenyl groups with the piperazinedione core. For example, analogous compounds (e.g., pyridazine derivatives) are synthesized via refluxing intermediates in chloroform with phosphorus oxychloride and DMF under controlled temperatures (0–10°C) . Optimization requires monitoring reaction time (e.g., 8–12 hours), stoichiometric ratios of reagents, and purification via column chromatography using silica gel with petroleum ether/ethyl acetate (4:1) . Yield improvements (e.g., 80–85%) are achieved by adjusting acid catalysts (e.g., HCl in glacial acetic acid) and recrystallization solvents .
Q. How should researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Characterization requires:
- Spectroscopic Analysis : Use FT-IR to confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹) and ¹H/¹³C NMR to resolve substituent positions (e.g., dimethylaminoethoxy protons at δ 3.75–4.02 ppm) .
- Chromatographic Purity : Validate via TLC (Rf values) and HPLC with UV detection .
- Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points (e.g., 102–124°C observed in pyrazoline analogs) .
Advanced Research Questions
Q. What experimental designs are suitable for evaluating the bioactivity of this compound in pharmacological studies?
- Methodological Answer : Adopt a split-plot design with hierarchical variables:
- Main Plots : Compound concentration gradients (e.g., 0.1–100 µM).
- Subplots : Biological models (e.g., cell lines vs. tissue explants).
- Sub-Subplots : Time-dependent effects (e.g., 24–72-hour exposure) . Replicate experiments (n=4–5) and analyze outcomes (e.g., IC₅₀, apoptosis markers) using ANOVA with post-hoc Tukey tests to account for variability .
Q. How can researchers resolve contradictions in data regarding the compound’s environmental fate and ecotoxicological impacts?
- Methodological Answer : Apply the INCHEMBIOL framework :
- Phase 1 : Determine abiotic properties (logP, hydrolysis rates) via OECD 111 guidelines.
- Phase 2 : Assess biotic impacts using multi-trophic assays (e.g., Daphnia magna mortality, algal growth inhibition).
- Phase 3 : Model environmental distribution using fugacity-based tools (e.g., EQC Model) to reconcile lab-field discrepancies .
Q. What advanced computational methods are recommended for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases) with flexible side-chain sampling .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA) and Moriguchi octanol-water partition coefficient (logP) from datasets of analogous piperazinediones .
- MD Simulations : Conduct 100-ns trajectories in GROMACS to analyze conformational stability in lipid bilayers .
Methodological Challenges and Solutions
Q. How can researchers address low reproducibility in synthetic yields across laboratories?
- Solution : Standardize protocols using:
- Precision Equipment : Calibrated reflux condensers and temperature-controlled baths (±1°C).
- Batch-to-Batch Consistency : Validate starting material purity via GC-MS (>98%) and document solvent lot numbers .
Q. What statistical approaches are critical for interpreting dose-response data with high variability?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
